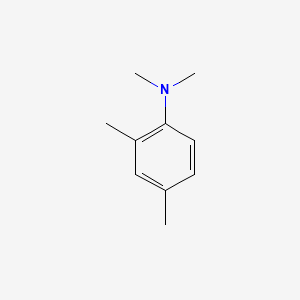![molecular formula C8H12I2O4 B14742282 [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate CAS No. 6305-45-9](/img/structure/B14742282.png)
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is a complex organic compound characterized by the presence of two iodoacetate groups attached to a butan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate typically involves multi-step organic reactions. One common approach is the esterification of butan-2-ol with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with another equivalent of iodoacetic acid to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodoacetate groups to hydroxyl groups.
Substitution: The iodo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through its reactive iodoacetate groups. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to modify biological molecules can be harnessed to create targeted therapies or diagnostic tools.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate involves the reactivity of its iodoacetate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2S,3R)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate: A stereoisomer with different spatial arrangement of atoms.
[(2R,3S)-3-(2-bromoacetyl)oxybutan-2-yl] 2-bromoacetate: A similar compound with bromine instead of iodine.
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate: A similar compound with chlorine instead of iodine.
Uniqueness
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is unique due to the presence of two iodoacetate groups, which confer high reactivity and specificity in chemical and biological reactions. The iodine atoms also provide unique properties, such as increased molecular weight and potential for radiolabeling in imaging studies.
Propriétés
Numéro CAS |
6305-45-9 |
|---|---|
Formule moléculaire |
C8H12I2O4 |
Poids moléculaire |
425.99 g/mol |
Nom IUPAC |
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate |
InChI |
InChI=1S/C8H12I2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
GYSXLHFQIXJLIN-OLQVQODUSA-N |
SMILES isomérique |
C[C@H]([C@H](C)OC(=O)CI)OC(=O)CI |
SMILES canonique |
CC(C(C)OC(=O)CI)OC(=O)CI |
Numéros CAS associés |
87-51-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


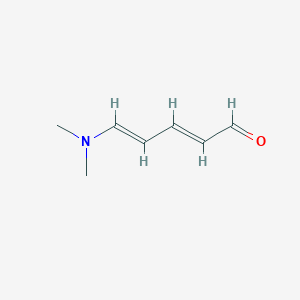
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
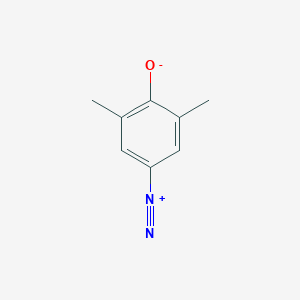
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
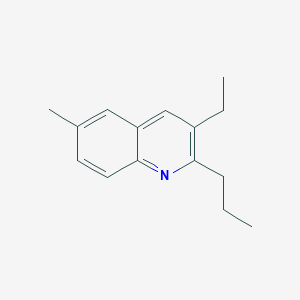
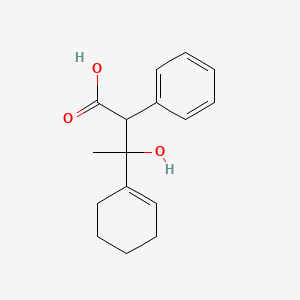
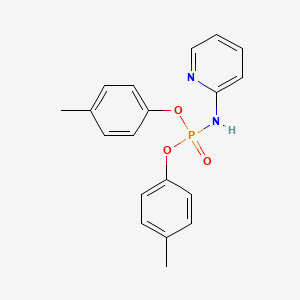
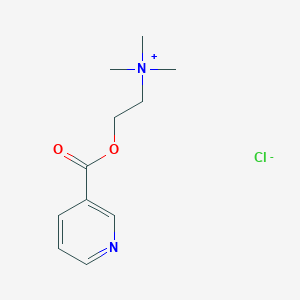

![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
